4-Allylphenol

Overview

Description

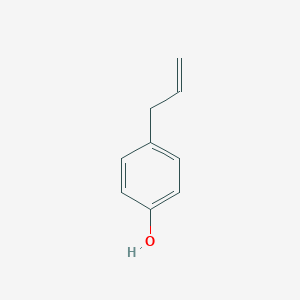

4-Allylphenol, also known as chavicol, is an organic compound with the chemical formula C9H10O. It is characterized by the presence of an allyl group attached to a phenol ring. This compound is a colorless liquid with a distinct phenolic aroma and is commonly found in essential oils such as betel oil .

Mechanism of Action

Target of Action

4-Allylphenol, also known as Chavicol, primarily targets Cyclooxygenase-2 (Cox2) . Cox2 is a key enzyme responsible for the conversion of arachidonic acids to prostaglandins, which are involved in inflammation and pain responses .

Mode of Action

This compound interacts with its target, Cox2, by inhibiting its expression . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the arachidonic acid pathway . By inhibiting Cox2, this compound disrupts the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation .

Pharmacokinetics

It’s known that this compound may undergo oxidation in biological systems to form intermediates and metabolites . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is a reduction in inflammation due to its inhibitory effect on Cox2 . This leads to a decrease in the production of prostaglandins, which are key mediators of inflammation . Additionally, this compound has been found to have cytotoxic effects, which may be due to the formation of oxidation-derived intermediates and metabolites .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its antimicrobial activity has been found to be more potent against planktonic cells but less effective against biofilms This suggests that the physical environment of the target cells can significantly influence the efficacy of this compound

Biochemical Analysis

Biochemical Properties

4-Allylphenol interacts with various enzymes and proteins. For instance, it has been shown to be a substrate for the enzyme vanillyl-alcohol oxidase, which is a covalent flavoprotein . This enzyme catalyzes the regio- and stereospecific conversion of prochiral 4-alkylphenols .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to have cytotoxic effects on RAW264.7 cells . It also has inhibitory effects on Cox-2 gene expression and Nf-κb activation in these cells when stimulated with Porphyromonas gingivalis-fimbriae .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion by the enzyme vanillyl-alcohol oxidase. This enzyme catalyzes the regio- and stereospecific conversion of this compound to 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one .

Transport and Distribution

It is known that this compound is a liquid at room temperature , which may influence its transport and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Allylphenol can be synthesized through several methods:

Grignard Reaction: One common method involves the Grignard reaction of estragole (methyl chavicol) with ethyl magnesium bromide.

Isolation from Natural Sources: It can also be isolated from natural sources like betel oil.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from essential oils or the chemical synthesis using the Grignard reaction. The reaction conditions often include the use of solvents like ether and the presence of catalysts to facilitate the reaction .

Chemical Reactions Analysis

4-Allylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form compounds such as eugenol.

Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions, where the phenol group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

Substitution Reactions: These reactions typically require acidic or basic conditions, depending on the desired substitution.

Major Products Formed:

Eugenol: Formed through oxidation.

Hydrocarbon Derivatives: Formed through reduction.

Substituted Phenols: Formed through electrophilic aromatic substitution.

Scientific Research Applications

4-Allylphenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Allylphenol can be compared with other similar compounds such as:

Eugenol: Similar in structure but contains a methoxy group instead of a hydroxyl group.

Thymol: Contains a methyl group instead of an allyl group.

Carvacrol: Similar to thymol but with a different arrangement of functional groups.

Uniqueness: this compound is unique due to its specific combination of allyl and phenol groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

4-Allylphenol, a phenolic compound also known as chavicol, is found in various plant species and has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antibacterial, and cytotoxic properties, supported by research findings and case studies.

This compound (C9H10O) is a natural compound that can be isolated from plants such as Magnolia officinalis and Mandragora autumnalis . It exhibits a phenolic structure that contributes to its biological activities.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. In a comparative study, the radical scavenging activity of this compound was found to be lower than that of resveratrol and orcinol but still significant . The order of effectiveness in radical scavenging was noted as follows:

| Compound | DPPH Scavenging Activity |

|---|---|

| Resveratrol | Highest |

| Orcinol | Moderate |

| This compound | Lowest |

This suggests that while this compound possesses antioxidant properties, it may not be as potent as other phenolic compounds.

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cell lines. A study indicated that it exhibited higher cytotoxicity compared to resveratrol and orcinol against RAW264.7 cells, suggesting potential applications in cancer research . The order of cytotoxicity was:

| Compound | Cytotoxicity Level |

|---|---|

| This compound | Highest |

| Resveratrol | Moderate |

| Orcinol | Lowest |

These findings indicate that this compound may induce cell death in certain cancer cell lines, warranting further investigation into its mechanisms of action.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 4-allylbenzene-1,2-diol (a derivative of this compound). It demonstrated strong antibacterial activity against several plant pathogens, including Xanthomonas oryzae and Pectobacterium carotovorum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . The protective efficacy against Xoo was reported at 72.73% at a concentration of 4 MIC, outperforming the positive control kasugamycin.

Summary of Antibacterial Efficacy

| Pathogen | MIC (μmol/L) | Inhibition Rate (%) at 500 μmol/L |

|---|---|---|

| Xanthomonas oryzae | 333.75 | >94 |

| Pectobacterium carotovorum | 1335 | >94 |

| Xanthomonas campestris | Varies | >94 |

The compound not only inhibited bacterial growth but also affected biofilm formation and cell motility in these pathogens, indicating its potential as a natural antimicrobial agent.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : It may reduce oxidative stress by scavenging free radicals.

- Cytotoxic Mechanism : The compound's ability to induce apoptosis in cancer cells could be linked to oxidative stress or interference with cellular signaling pathways.

- Antibacterial Mechanism : It disrupts bacterial cell membranes and inhibits biofilm formation, which is crucial for pathogen survival and virulence.

Case Studies

Several case studies have demonstrated the practical applications of this compound:

- Study on Plant Pathogens : A pot experiment showed that treatment with 4-allylbenzene-1,2-diol significantly reduced disease severity caused by Xanthomonas oryzae, highlighting its potential use in agriculture for disease management .

- Cancer Research : Investigations into the cytotoxic effects on various cancer cell lines suggest that further exploration could lead to the development of novel therapeutic agents based on this compound .

Properties

IUPAC Name |

4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7,10H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIBXDHONMXTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Record name | chavicol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chavicol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198210 | |

| Record name | Chavicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Medicinal phenolic aroma | |

| Record name | Chavicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Allylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

234.00 to 236.00 °C. @ 760.00 mm Hg | |

| Record name | Chavicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 4-Allylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.017-1.023 | |

| Record name | 4-Allylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1518/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

501-92-8 | |

| Record name | Chavicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chavicol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Allylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chavicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-allylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHAVICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5ER4K6969 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chavicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16 °C | |

| Record name | Chavicol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034107 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.